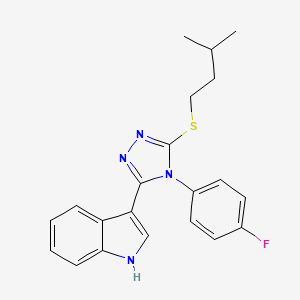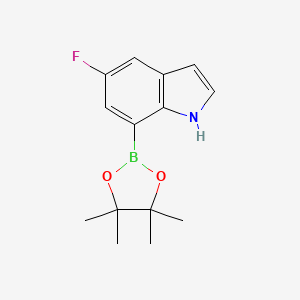![molecular formula C27H23N3O5 B2813035 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877657-05-1](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a p-tolyl group, and an ethoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point analysis, solubility testing, and spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research into similar compounds has shown potential applications in anticancer therapies. For instance, the study of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which share a structural motif with the compound , revealed anticancer activity against multiple cancer cell lines. This highlights the potential of such compounds in designing new anticancer agents by modifying the pyrimidine ring structure to enhance efficacy against cancer cells (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Applications
Another area of research is the exploration of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including similar structures to the one inquired about, have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, which indicates their potential use in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into compounds with a similar structure, such as certain heterocycles incorporating the pyrazolopyridine moiety, has demonstrated antimicrobial properties. These studies suggest the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing antibiotic resistance and infectious diseases (Abu-Melha, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine to form the target compound.", "Starting Materials": [ "2-amino-5-ethylphenol", "2-ethoxybenzoyl chloride", "p-toluenesulfonyl chloride", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine in the presence of a base such as potassium carbonate to form the target compound, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |
CAS-Nummer |
877657-05-1 |
Molekularformel |
C27H23N3O5 |
Molekulargewicht |
469.497 |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-3-34-22-11-7-5-9-20(22)28-23(31)16-29-24-19-8-4-6-10-21(19)35-25(24)26(32)30(27(29)33)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
YWFXVDHLADOZMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)



![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

